molecular formula C15H15N3O3 B8027383 3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester

3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester

Cat. No.: B8027383
M. Wt: 285.30 g/mol
InChI Key: NDSXYEDIRZSMEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and acetic anhydride, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar compounds to 3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester include:

Properties

IUPAC Name

benzyl 3-oxo-2,6,7,8-tetrahydropyrido[3,2-c]pyridazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-9-13-12(16-17-14)7-4-8-18(13)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSXYEDIRZSMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2N(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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